ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS No.: 1704065-78-0
Cat. No.: VC2748936
Molecular Formula: C11H8ClF3N2O2
Molecular Weight: 292.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-78-0 |
|---|---|
| Molecular Formula | C11H8ClF3N2O2 |
| Molecular Weight | 292.64 g/mol |
| IUPAC Name | ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-5-3-4-6(12)16-9(5)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) |
| Standard InChI Key | OGXXKHFRDMJBEF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C(F)(F)F |
Introduction
Fundamental Properties and Structural Characteristics
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is characterized by its distinct molecular structure containing a pyrrolopyridine core with specific functional group attachments. The compound features a trifluoromethyl group and a chloro substituent attached to the pyrrolopyridine ring system, along with an ethyl carboxylate group at the 3-position. These structural elements contribute to its chemical reactivity and potential applications in various scientific fields.
The basic physical and chemical properties of the compound are summarized in the following table:
| Property | Value/Description |
|---|---|
| CAS Number | 1704065-78-0 |
| Molecular Formula | C₁₁H₈ClF₃N₂O₂ |
| Molecular Weight | 292.64 g/mol |
| Structural Classification | Pyrrolopyridine derivative |
| Functional Groups | Trifluoromethyl, chloro, ethyl carboxylate |
| Physical State | Solid (at standard conditions) |
The compound's structure incorporates the pyrrolo[2,3-b]pyridine scaffold, which is a bicyclic heterocycle consisting of a pyrrole ring fused with a pyridine ring. This structural arrangement contributes to the compound's chemical stability and reactivity profiles, making it particularly interesting for medicinal chemistry applications.
Synthetic Methodologies
The synthesis of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step reaction sequences starting from simpler pyrrolopyridine derivatives. The synthetic pathways generally incorporate several key reaction types including halogenation (particularly chlorination), trifluoromethylation, and esterification steps.
General Synthetic Approaches
Applications in Research and Industry
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate finds applications in various scientific and industrial contexts, with particular significance in pharmaceutical research and material science.
Material Science Applications
Beyond pharmaceutical applications, compounds with similar structural features have been investigated for applications in material science, particularly in the development of functional materials with specific electronic or optical properties. The presence of the trifluoromethyl group and the extended π-conjugation system of the pyrrolopyridine core could contribute to interesting material properties.
Structural Relationships and Analogous Compounds
Several related compounds share structural similarities with ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, including various substituted pyrrolopyridines and other heterocyclic systems containing trifluoromethyl groups.
Similar Pyrrolopyridine Derivatives
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 872366-91-1) represents a related compound that shares the same core pyrrolopyridine scaffold with a chloro substituent at the 6-position, but differs in having a methyl group at the 2-position instead of a trifluoromethyl group, and lacking the ethyl carboxylate at the 3-position . This compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Density | 1.351±0.06 g/cm³ (predicted) |
| pKa | 13.55±0.40 (predicted) |
| Physical State | Solid |
Other Trifluoromethyl-Substituted Heterocycles
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate represents another related compound that contains both a trifluoromethyl group and a carboxylate group attached to a heterocyclic system, though with a simpler pyrrole core rather than a pyrrolopyridine . This compound has been characterized by X-ray crystallography, with the following crystallographic data:
| Crystal Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (no. 14) |
| Unit Cell Dimensions | a = 11.3688(4) Å, b = 10.6836(3) Å, c = 14.4518(5) Å |
| β Angle | 112.5320(10)° |
| Cell Volume | 1621.32(9) ų |
| Z (molecules per unit cell) | 8 |
| R Factor | 0.0554 |
The availability of detailed crystallographic data for related compounds could provide insights into the potential structural characteristics of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, particularly regarding molecular packing and intermolecular interactions.
Future Research Perspectives
The unique structural features of ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate suggest several potential avenues for future research and development. These could include:
Medicinal Chemistry Applications
Further investigation of the biological activities of this compound and its derivatives could yield valuable insights for drug discovery programs. The presence of the trifluoromethyl group, which is often associated with improved metabolic stability in drug candidates, makes this compound potentially interesting as a building block for medicinal chemistry.
Related pyrrolopyridine compounds have shown promise in pharmaceutical research, as indicated by the development of compounds like PF-06869206, which contains a trifluoromethyl-substituted pyrrolopyridine scaffold and has been investigated for potential therapeutic applications .
Synthetic Methodology Development
The development of more efficient and selective synthetic routes to ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and related compounds represents another important research direction. Advances in synthetic methodology could facilitate access to this compound and structural analogs, potentially enabling more extensive exploration of structure-activity relationships.
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